Product packaging for DL-Methioninol(Cat. No.:CAS No. 502-83-0)

DL-Methioninol

Cat. No.: B1345532
CAS No.: 502-83-0
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-UHFFFAOYSA-N
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Description

DL-Methioninol, with the CAS number 502-83-0, is a sulfur-containing compound chemically known as 2-Amino-4-(methylthio)-1-butanol. It is classified as an amino acid derivative, specifically related to methionine. This compound appears as a viscous liquid at room temperature or a solid with a melting point range of 31-36 °C. Its molecular formula is C5H13NOS, and it has a molecular weight of 135.23 g/mol .From a safety and handling perspective, this compound is characterized as irritating to the eyes, respiratory system, and skin. Researchers are advised to use appropriate personal protective equipment, including gloves and eye/face protection, and to ensure procedures are conducted with adequate ventilation. The chemical is stable under recommended storage conditions, which involve keeping it in a tightly closed container in a refrigerator at or below 4°C. It is incompatible with strong oxidizing agents .This product is intended for research and development purposes only. It is strictly for laboratory use and is not for diagnostic or therapeutic use in humans or animals. Please note that the specific research applications and biochemical mechanisms of action for this compound are an area for ongoing scientific investigation and are not fully characterized in the available public literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NOS B1345532 DL-Methioninol CAS No. 502-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951606
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
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Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-83-0, 16720-80-2, 2899-37-8
Record name Methioninol
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Record name 2-Amino-4-(methylthio)-1-butanol
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Record name 16720-80-2
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Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
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Record name METHIONINOL, (±)-
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Synthetic Methodologies and Chemical Transformations of Dl Methioninol

Strategies for DL-Methioninol Synthesis

The preparation of this compound can be achieved through both traditional chemical methods and increasingly sophisticated biocatalytic strategies, the latter offering pathways to its chiral derivatives.

Conventional Chemical Synthesis Routes

The most direct and common conventional method for synthesizing this compound is through the chemical reduction of the carboxylic acid moiety of DL-methionine. This transformation requires potent reducing agents capable of reducing a carboxylic acid to a primary alcohol without affecting the other functional groups present in the molecule.

A frequently employed method involves the use of sodium borohydride (B1222165) in combination with iodine (I₂) in an aprotic solvent like tetrahydrofuran (B95107) (THF). In this system, diborane (B8814927) (B₂H₆) is generated in situ, which is a powerful reagent for the reduction of carboxylic acids. The amino group of methionine is typically protected prior to reduction to prevent side reactions. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used for this reduction, although it is less selective and requires careful handling.

The general reaction scheme is as follows: DL-Methionine → [Protection of amine group] → N-Protected DL-Methionine → [Reduction of carboxylic acid] → N-Protected this compound → [Deprotection] → this compound

A specific example for the D-enantiomer involves the reduction of D-methionine using a NaBH₄/I₂ system in THF, which yields D-methioninol in high yield (91%). researchgate.net This method is directly applicable to the racemic DL-methionine starting material to produce this compound.

Starting MaterialReagentsProductYieldReference
D-Methionine1. NaBH₄/I₂ 2. THFD-Methioninol91% researchgate.net
DL-MethionineLiAlH₄ or NaBH₄/I₂This compoundNot specifiedInferred

This table illustrates a specific example for the D-enantiomer and the general reagents used for the racemic mixture.

Biocatalytic Approaches for Methioninol and its Chiral Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis, offering high enantioselectivity and mild reaction conditions. nih.govrsc.org While specific literature detailing the direct biocatalytic production of this compound is sparse, the synthesis of its chiral derivatives, L- and D-Methioninol, is achievable through established enzymatic routes used for other chiral amino alcohols.

Enzymes such as ketoreductases (KREDs) and transaminases (TAs) are particularly relevant. rsc.orgchemicalbook.com A potential biocatalytic route could involve the asymmetric reduction of a keto-acid precursor, 2-keto-4-(methylthio)butanoic acid (the keto-analog of methionine), using a stereoselective ketoreductase. KREDs, often requiring a cofactor like NADPH which can be regenerated in situ, can convert the ketone to a chiral alcohol with high enantiomeric excess. rsc.org

Alternatively, ω-transaminases can be used in the asymmetric synthesis of chiral amines from prochiral ketones. chemicalbook.com While this is more commonly applied to amine synthesis, engineered transaminases or other aminotransferases could potentially be used to functionalize a precursor molecule to generate the chiral amine center found in methioninol.

The advantages of biocatalysis include:

High stereoselectivity, leading to optically pure enantiomers. nih.gov

Mild reaction conditions (ambient temperature and pressure), which prevents racemization and side reactions. rsc.org

Reduced environmental impact compared to many conventional chemical methods. nih.gov

These enzymatic strategies are pivotal for accessing enantiomerically pure L- and D-Methioninol, which are valuable as chiral building blocks in pharmaceutical synthesis. organic-chemistry.org

Functionalization and Derivatization of this compound

The presence of both an amine and a hydroxyl group makes this compound a prime candidate for a wide array of chemical transformations, enabling its use as a versatile scaffold in organic synthesis.

Synthesis of Protected this compound Derivatives for Organic Synthesis

To utilize this compound as a building block, it is often necessary to selectively protect one or both of its functional groups. This prevents unwanted side reactions and directs reactivity to the desired site. Common protecting groups for the amine function include tert-butoxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl or Ts).

Boc-Protected this compound: The Boc group is a standard amine protecting group, stable under many reaction conditions but easily removed with acid. The synthesis of Boc-DL-methioninol involves reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This derivative is a key intermediate in peptide synthesis and the development of pharmaceuticals. chemimpex.comchemimpex.com

Tosyl-Protected this compound: The tosyl group provides a more robust protection for the amine. N-Tosyl-DL-methioninol is synthesized by reacting this compound with tosyl chloride (TsCl) in the presence of a base such as triethylamine (B128534) (Et₃N) in a solvent like dichloromethane (B109758) (CH₂Cl₂). researchgate.net This protected derivative is particularly useful in syntheses involving strong reagents where the Boc group might not be stable.

DerivativeProtecting ReagentPurposeReference
Boc-DL-MethioninolDi-tert-butyl dicarbonate (Boc₂O)Amine protection for peptide synthesis, prodrugs chemimpex.comchemimpex.com
N-Tosyl-DL-Methioninolp-Toluenesulfonyl chloride (TsCl)Robust amine protection for multi-step synthesis researchgate.net

This table summarizes common protecting group strategies for this compound.

Amidation Reactions Involving Methioninol and Related Amino Alcohols

The primary amine of this compound can readily undergo acylation or amidation reactions with carboxylic acids or their activated derivatives to form amides. These reactions are fundamental in peptide chemistry and the synthesis of various bioactive molecules.

Research has shown that activated amino acids, such as N-(1-benzotriazolecarbonyl)-amino acids (Btc-amino acids), react efficiently with amino alcohols like L-methioninol to form the corresponding amide bond with the elimination of benzotriazole (B28993) and carbon dioxide. unizg.hr The reaction proceeds smoothly, often facilitated by a base like triethylamine (TEA), to produce dipeptide-like structures. unizg.hr

Furthermore, studies on peptide-bound methionine indicate that its presence can influence the rate and outcome of amidation reactions within a peptide chain. qucosa.de The nucleophilic nature of the amine in methioninol allows it to react with various acylating agents, including acid chlorides, anhydrides, and esters, making it a versatile partner in the construction of amide-containing target molecules. The efficiency of these reactions is crucial for incorporating the methioninol structure into larger, more complex compounds. unizg.hr

Formation of Complex Molecular Scaffolds Utilizing this compound as a Building Block

The chiral nature and bifunctionality of methioninol enantiomers make them excellent starting materials for the synthesis of complex heterocyclic and acyclic structures.

Synthesis of Thiolanes: A notable application is the synthesis of (R)-3-aminothiolane from D-methioninol. researchgate.net In this process, N-tosylated D-methioninol undergoes a one-pot tandem reaction involving activation of the hydroxyl group with methanesulfonyl chloride in pyridine (B92270), followed by an intramolecular cyclization. The sulfur atom of the thioether acts as an internal nucleophile, displacing the activated hydroxyl group to form the five-membered thiolane ring. Subsequent removal of the tosyl protecting group yields the final chiral aminothiolane, an important building block for biologically active compounds. researchgate.net

Synthesis of Oxazolines: this compound can be used to form 2-oxazoline rings, which are prevalent in natural products and are used as chiral ligands in asymmetric catalysis. google.commdpi.com The synthesis typically involves the reaction of the amino alcohol with a carboxylic acid or its derivative under dehydrating conditions. For example, triflic acid can promote the dehydrative cyclization of an N-(2-hydroxyethyl)amide intermediate, formed by the initial amidation of methioninol, to yield the corresponding oxazoline. mdpi.com

Formation of Chiral Ligands: Derivatives of methioninol have been used to create complex, propeller-shaped ligands for metal coordination. researchgate.net For instance, copper complexes formed with ligands derived from methioninol have been shown to exhibit redox-reconfigurable helicity. This means the stereochemical arrangement (or twist) of the complex can be inverted by a simple one-electron reduction or oxidation of the central copper ion (Cu(I)/Cu(II)). researchgate.net Such chiroptical switches have potential applications in asymmetric catalysis, where the catalyst's stereoselectivity could be turned "on" or "off" by a redox signal.

Starting MaterialReaction TypeProduct ScaffoldSignificanceReference
N-Tosyl-D-MethioninolIntramolecular Cyclization(R)-3-AminothiolanePharmaceutical building block researchgate.net
This compoundDehydrative Cyclization2-OxazolineChiral ligand, natural product motif google.commdpi.com
Methioninol DerivativeMetal Complexation (Copper)Propeller-Shaped Chiral LigandRedox-switchable catalyst researchgate.net

This table highlights the use of this compound in creating diverse and complex molecular structures.

Design and Synthesis of Novel Methioninol Analogs and Homologs

The structural backbone of methioninol, a chiral amino alcohol, serves as a valuable starting point for the synthesis of a variety of analogs and homologs. These new molecules are often designed to explore or enhance biological activity or to serve as building blocks for more complex chemical structures. Research in this area leverages the inherent functionality of methioninol—the primary alcohol, the primary amine, and the thioether side chain—to create diverse derivatives.

A significant example is the synthesis of (R)-3-aminothiolane from D-methioninol. researchgate.net This transformation is a notable instance of creating a cyclic analog. The synthesis begins with the protection of the amino group of D-methioninol, commonly with a tosyl group. Following this, a one-pot reaction involving methanesulfonyl chloride in pyridine activates the hydroxyl group. This activation facilitates an intramolecular cyclization, where the sulfur atom acts as a nucleophile, leading to the formation of the five-membered thiolane ring. The final step involves the removal of the tosyl protecting group to yield (R)-3-aminothiolane. researchgate.net This derivative and its related sulfones are important building blocks for synthesizing biologically active compounds and pharmaceuticals. researchgate.net

Another area of investigation involves creating S-adenosyl-L-methionine (SAM) analogs. While many of these syntheses start from methionine itself, the underlying principle of modifying the core structure is relevant. nih.govresearchgate.net Enzymatic methods are frequently employed, highlighting the specificity that can be achieved. For instance, O-acetyl-l-homoserine sulfhydrolases have been used to produce various L-methionine analogs, which are precursors to SAM analogs. nih.gov Furthermore, phosphorus-containing analogs of methionine have been synthesized, demonstrating the exploration of isosteric replacements to modulate activity. frontiersin.org

The table below summarizes key methioninol analogs and related derivatives mentioned in research.

Compound NameStarting MaterialSynthetic ApproachSignificance
(R)-3-AminothiolaneD-MethioninolTosyl protection, hydroxyl activation, intramolecular cyclization, deprotection researchgate.netImportant building block for biologically active compounds. researchgate.net
(R)-4-Methyl-N-(tetrahydro-thiophen-3-yl)-benzenesulfonamideD-MethioninolTosyl protection, hydroxyl activation, intramolecular cyclization researchgate.netKey intermediate in the synthesis of (R)-3-aminothiolane. researchgate.net
Phosphorus-containing methionine analogsOximes, hypophosphorous acidOne-step reaction in boiling alcohols frontiersin.orgUsed to create functionally active isosteric SAM analogs. frontiersin.org

Green Chemistry Principles in Methioninol Synthesis and Applications

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemicals to minimize environmental impact. The production of β-amino alcohols, the class of compounds to which methioninol belongs, is a key area for such innovations.

Catalysis and Solvent Systems: A major focus of green chemistry is the replacement of hazardous reagents and solvents with more environmentally benign alternatives.

Heterogeneous Catalysis: Researchers have developed processes for obtaining β-amino alcohols using robust, heterogeneous catalytic systems that can be easily recovered by filtration and reused, minimizing waste. uv.es These systems can operate in diol/water mixtures, eliminating the need for organic solvents and being stable in the presence of air and moisture. uv.es

Aqueous Synthesis: An atom-economical method has been developed to transform amino alcohols into amino acid salts using water as the solvent. nih.gov This process, catalyzed by a ruthenium pincer complex, uses water as the oxygen source for the carboxylic acid group and produces dihydrogen (H₂) as the only byproduct. nih.gov

Visible-Light Photocatalysis: A general and efficient method for synthesizing 1,2-amino alcohols involves a visible-light-induced, photoredox-catalyzed reaction in pure water at room temperature. rsc.orgpatsnap.com This approach is noted for its mild conditions and broad substrate scope. rsc.org

Biocatalysis: The use of enzymes as biocatalysts offers high selectivity and operates under mild conditions, aligning well with green chemistry goals.

Lipase-Catalyzed Reactions: A one-pot synthesis of β-amino alcohol derivatives has been achieved using an Aspergillus Oryzae lipase (B570770) biocatalyst in conjunction with a phase transfer catalyst. researchgate.net This method provides high yields and the lipase can be reused for several cycles. researchgate.net

Transaminase Applications: Biocatalysts like transaminases are at the forefront of industrial green chemistry due to their unmatched regio-, enantio-, and chemo-selectivity. unimi.it For example, L-methioninol has been used as a starting material to synthesize (S)-tetrahydrothiophene-3-amine for use as a standard in transaminase reaction analysis. unimi.it

Renewable Feedstocks and Atom Economy: Green chemistry also emphasizes the use of renewable resources and designing processes that maximize the incorporation of all materials used in the process into the final product.

Glycerol Valorization: The synthesis of DL-methionine, the precursor amino acid to this compound, can be made greener by utilizing crude glycerol, a major byproduct of biodiesel production. nih.gov Glycerol can be catalytically dehydrated to acrolein, a key intermediate in methionine synthesis, providing a sustainable pathway for valorizing this waste stream. nih.gov

CO₂ Incorporation: In a departure from traditional synthetic routes for L-methionine that use toxic hydrogen cyanide, researchers have developed an enzymatic process that incorporates carbon dioxide (CO₂). thechemicalengineer.com Using a decarboxylase enzyme in reverse, this method performs a carboxylation of methional, offering a safer and more environmentally friendly production method that also utilizes a greenhouse gas. thechemicalengineer.com

These green approaches not only reduce the environmental footprint of synthesizing methioninol and its derivatives but also often lead to more efficient and cost-effective processes. uv.es

Stereochemical Investigations of Methioninol Systems

Enantiomeric Considerations in Methioninol Chemistry

DL-Methioninol, as a racemic mixture, is composed of two enantiomers: D-Methioninol and L-Methioninol. naturalproducts.net These are non-superimposable mirror images of each other, a property known as chirality, which arises from the stereocenter at the carbon atom bonded to the amino group, hydroxyl group, and the rest of the carbon chain. scbt.comwikipedia.org The distinct three-dimensional arrangement of these enantiomers means that while they share the same molecular formula and connectivity, their interactions with other chiral molecules, such as enzymes and receptors in biological systems, can differ significantly. wikipedia.org

The separation of these enantiomers, a process known as resolution, is a critical step for many of its applications. google.com Various chromatographic techniques have been developed for the enantioresolution of this compound. One such method involves derivatization with a chiral derivatizing reagent, (S)-naproxen-benzimidazole, followed by high-performance liquid chromatography (HPLC) to separate the resulting diastereomers. iitr.ac.in Another approach utilizes thin-layer chromatography (TLC) on silica (B1680970) gel plates impregnated with an optically pure chiral selector, such as (-)-quinine, to resolve the enantiomers. nih.gov

Table 1: Chromatographic Methods for Enantiomeric Resolution of this compound

Technique Chiral Selector/Derivatizing Reagent Principle Reference
HPLC (S)-naproxen-benzimidazole Derivatization to form diastereomers with different chromatographic properties. iitr.ac.in
TLC (-)-quinine Differential interaction of enantiomers with the chiral stationary phase. nih.gov

Chiral Auxiliary Applications of Methioninol Derivatives in Asymmetric Synthesis

The enantiomerically pure forms of methioninol, particularly D-Methioninol and L-Methioninol, serve as valuable chiral auxiliaries in asymmetric synthesis. netascientific.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

Methioninol derivatives can be used to introduce a chiral center into an achiral substrate, directing the subsequent stereoselective transformations. After the desired stereochemistry is achieved, the auxiliary can be cleaved from the product, having fulfilled its role in guiding the stereochemical pathway. The effectiveness of methioninol as a chiral auxiliary stems from its stereochemically defined structure. netascientific.com

Stereospecificity in Enzymatic Reactions Involving Methioninol

Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereospecificity, meaning they can distinguish between the enantiomers of a substrate. accessscience.com This principle is highly relevant to the metabolism and enzymatic modification of methioninol.

For instance, certain enzymes may preferentially catalyze a reaction with one enantiomer of methioninol while showing little to no activity towards the other. This stereoselectivity is fundamental in various biotechnological applications, such as the enzymatic synthesis of optically active compounds. researchgate.net An example of stereospecific enzymatic reaction is the use of L-amino acid deaminase, which acts on the L-enantiomer for oxidative deamination. mdpi.com Similarly, methionine adenosyltransferase exhibits stereospecificity in the synthesis of S-adenosyl-L-methionine (SAM) analogs. nih.gov

Table 2: Examples of Stereospecific Enzymes in Reactions Related to Methionine and its Derivatives

Enzyme Reaction Type Stereospecificity Reference
L-amino acid deaminase Oxidative deamination Acts on L-enantiomers mdpi.com
Methionine adenosyltransferase Synthesis of SAM analogs Stereospecific preparation nih.gov
Isoleucine dioxygenase Oxidation Stereoselective oxidation of L-methionine d-nb.info

Impact of Stereoisomerism on Biochemical Pathway Modulation

The stereochemistry of molecules like methioninol can have a profound impact on their role in biochemical pathways. solubilityofthings.comsolubilityofthings.com As a derivative of the essential amino acid methionine, methioninol can potentially influence pathways where methionine is a key player, such as one-carbon metabolism. researchgate.netnumberanalytics.com

Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in the methylation of DNA, RNA, proteins, and lipids. researchgate.net The stereochemistry of methionine and its analogs can affect the efficiency and specificity of enzymes involved in this pathway, such as methionine adenosyltransferase. nih.gov Alterations in the stereochemical configuration could lead to differential binding to the enzyme's active site, thereby modulating the production of SAM and impacting numerous downstream cellular processes. The stereochemical integrity of molecules within these pathways is crucial for maintaining normal cellular function. nih.gov

Mechanistic Studies on Dl Methioninol Reactivity

Oxidation-Reduction Pathways of DL-Methioninol and its Derivatives

The redox chemistry of this compound, much like its parent amino acid methionine, is centered on its electron-rich sulfur atom. The thioether group is susceptible to oxidation, leading to the formation of this compound sulfoxide (B87167). This transformation is a key aspect of its reactivity, occurring through various enzymatic and non-enzymatic pathways. The reversible nature of this oxidation is crucial in biological contexts, where methionine residues in proteins can act as antioxidants and regulatory switches through oxidation and subsequent reduction. nih.gov

The oxidation of the thioether in this compound can proceed through different electron transfer (ET) mechanisms. The specific pathway is influenced by the oxidant and the surrounding environment. rsc.org Two primary mechanisms are generally considered: a single two-electron transfer or a stepwise process involving two sequential one-electron transfers. researchgate.net

In the context of this compound, reaction with an oxidant like hydrogen peroxide involves a standard nucleophilic substitution, where the sulfur atom acts as the nucleophile, attacking the electrophilic peroxide. nih.gov This reaction leads to a tetrahedral intermediate, ultimately forming a racemic mixture of the two diastereomers of the sulfoxide, (S)- and (R)-DL-Methioninol sulfoxide. nih.gov

The redox state of the sulfur atom in this compound and its derivatives can be altered by both biological catalysts and chemical oxidants.

Non-Enzymatic Transformations: Various chemical reagents can oxidize the thioether group. Studies on DL-methionine show that strong oxidants like quinolinium dichromate (QDC) and pyridinium (B92312) chlorochromate (PCC) effectively convert it to its corresponding sulfoxide. jetir.orggsconlinepress.com Other reactive species, such as peroxynitrite, which can be formed in biological systems, are also capable of oxidizing methionine. researchgate.net The oxidation by these agents is a fundamental non-enzymatic transformation.

Enzymatic Transformations: In biological systems, redox transformations are often precisely controlled by enzymes. While the direct enzymatic oxidation of this compound is not extensively detailed, the principles governing methionine are highly relevant.

Oxidation: Flavin-dependent monooxygenases are a class of enzymes that can catalyze the oxidation of thioether compounds like methionine. nih.gov

Reduction: The reverse reaction, the reduction of the sulfoxide back to the thioether, is a critical repair mechanism in cells. This process is catalyzed by the methionine sulfoxide reductase (Msr) family of enzymes, specifically MsrA and MsrB, which reduce the (S) and (R) diastereomers of methionine sulfoxide, respectively. nih.govresearchgate.net These enzymes are typically dependent on the thioredoxin antioxidant system to regenerate their active state. nih.gov

This cyclic process of oxidation and reduction allows methionine residues in proteins to function as a recyclable antioxidant system, scavenging reactive oxygen species and protecting cells from oxidative damage. nih.govmdpi.com

Electron Transfer Mechanisms

Kinetics of Reactions Involving this compound Compounds

The study of reaction kinetics provides quantitative insight into the mechanisms of chemical transformations involving this compound derivatives. Kinetic data reveal the order of the reaction, the dependence of the rate on reactant concentrations, and the influence of external factors. jackwestin.com

Kinetic studies on the oxidation of DL-methionine and its derivatives by various agents have established clear rate laws. The reaction order with respect to each reactant indicates its role in the rate-determining step of the mechanism.

First-Order Reactions: A reaction is considered first-order when its rate is directly proportional to the concentration of a single reactant. jackwestin.com For example, the oxidation of DL-methionine by quinolinium dichromate (QDC) was found to be first order with respect to the concentration of QDC. jetir.org

Michaelis-Menten Kinetics: In many reactions involving a substrate like DL-methionine, the reaction rate does not increase linearly with substrate concentration. Instead, it follows Michaelis-Menten kinetics, where the reaction order with respect to the substrate is greater than zero but less than one. jetir.orggsconlinepress.com This behavior suggests the formation of an intermediate complex between the reactant and the substrate in a pre-equilibrium step. jetir.org The rate eventually plateaus at high substrate concentrations as the reactant becomes saturated. azom.com

The table below summarizes kinetic data from studies on methionine and its derivatives, which serve as a model for this compound reactivity.

ReactionReactantsOrder w.r.t. OxidantOrder w.r.t. SubstrateReference
Oxidation by QDCDL-Methionine, Quinolinium Dichromate (QDC)FirstMichaelis-Menten Type (<1) jetir.org
Oxidation by PCCN-Acetyl-DL-Methionine, Pyridinium Chlorochromate (PCC)FirstFirst (Michaelis-Menten observed) gsconlinepress.com
Reaction with Ninhydrin (B49086)DL-Methionine, NinhydrinFirstFirst

Reaction rates and mechanisms are highly sensitive to the chemical environment. Catalysts can introduce new, lower-energy reaction pathways, while factors like solvent and pH can alter the stability of reactants and transition states.

Catalysts: Many reactions involving methionine derivatives are catalyzed by acid (H+ ions). In the oxidation by both QDC and PCC, the reaction rate increases with hydrogen ion concentration, indicating that a protonated form of the chromium(VI) oxidant is a more reactive species. jetir.orggsconlinepress.com

Solvent Effects: The choice of solvent can significantly impact reaction kinetics. In the oxidation of DL-methionine by QDC in various organic solvents, the cation-solvating power of the solvent was found to be a critical factor. jetir.org For the oxidation of N-Acetyl-DL-Methionine, the rate increased with the dielectric constant of the solvent medium, suggesting that the transition state is more polar than the reactants. gsconlinepress.com Similarly, the rate of the reaction between DL-methionine and ninhydrin was enhanced by the addition of organic solvents.

pH: The pH of the solution can alter the protonation state of functional groups in this compound (the amino group) and the reactants, thereby influencing the reaction mechanism. The oxidation of methionine by •OH radicals, for example, proceeds via different pathways in neutral versus basic solutions due to the deprotonation of the amino group at higher pH. mdpi.com

FactorObservationReaction ContextReference
Acid (H+) CatalysisReaction rate increases with [H+].Oxidation by QDC and PCC jetir.orggsconlinepress.com
Solvent PolarityRate increases with increasing dielectric constant.Oxidation of N-Acetyl-DL-Methionine by PCC gsconlinepress.com
Organic SolventsRate increases with addition of organic solvent.Reaction of DL-Methionine with Ninhydrin
pHReaction mechanism changes depending on the protonation state of the amino group.•OH-induced oxidation of Methionine mdpi.com

Reaction Order and Rate Dependencies

Coordination Chemistry of Methioninol and Metal Ion Interactions

This compound is a versatile ligand capable of forming coordination complexes with a variety of metal ions. wikipedia.org As a bifunctional molecule, it possesses multiple potential donor atoms for chelation: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. scbt.com The sulfur atom of the thioether side chain also has lone pairs of electrons and can participate in metal coordination, though it is considered a much weaker donor than the N and O atoms. nih.govscirp.org

The study of metal complexes with the related amino acid L-methionine provides significant insight. In these complexes, the metal ion is typically coordinated by the amino and carboxyl groups, forming a stable five-membered chelate ring. scirp.org The stability of these 1:1 complexes with divalent metal ions generally follows the Irving-Williams series: Ca²⁺ < Mg²⁺ < Mn²⁺ < Co²⁺ < Cu²⁺ > Zn²⁺. scirp.org This trend is largely determined by the affinity of the metal ion for the amino group. scirp.org Research indicates that the thioether sulfur does not play a dominant role in the stability of these primary complexes, as the stability constants are similar to those of amino acids without a sulfur-containing side chain. scirp.org

However, the thioether sulfur can play a more subtle role in fine-tuning the properties of metalloproteins or by forming weaker, secondary interactions. nih.gov For this compound, the hydroxyl group replaces the carboxyl group of methionine, but it can similarly participate in chelation with the amino group to form a stable complex with metal ions. Therefore, this compound is expected to act as a bidentate N,O-donor ligand, with potential for weaker involvement from the S-donor, making it a potentially tridentate ligand under certain conditions. researchgate.net The specific coordination geometry and number are dependent on the metal ion's size, charge, and electronic configuration. wikipedia.org

Conformational Dynamics and Phase Transitions in Methioninol-Related Structures

The reactivity and physical properties of this compound, a derivative of the amino acid methionine, are intrinsically linked to its three-dimensional structure. The molecule's conformational flexibility and its ability to undergo phase transitions are critical determinants of its behavior in chemical and biological systems. This section explores the mechanistic details of these phenomena, drawing on studies of methioninol and structurally analogous compounds.

Conformational Dynamics

The conformational landscape of molecules like methioninol is complex due to the rotational freedom around several single bonds. The stability of different conformers is governed by a delicate balance of intramolecular forces.

Governing Factors in Conformational Stability: Computational studies on derivatives of L-methionine have provided significant insight into the forces that dictate conformational preferences. Research combining 1H NMR with high-level quantum chemical calculations (specifically, the ωB97X-D/aug-cc-pVTZ level of theory) has demonstrated that conformational stability is not primarily determined by intramolecular hydrogen bonding, a common assumption for such molecules. beilstein-journals.org Instead, a combination of hyperconjugative and steric effects plays the dominant role in stabilizing the most populated conformers. beilstein-journals.orgresearchgate.net The influence of the solvent on the conformational equilibrium was also noted; while the stability of esterified derivatives shows little sensitivity to the solvent, the conformational balance of N-acetylated derivatives can shift significantly in the presence of a solvent. beilstein-journals.orgresearchgate.net

Redox-Induced Conformational Switching: A striking example of conformational dynamics is observed in metal complexes of methioninol derivatives. researchgate.net Studies have shown that copper complexes formed with these derivatives can undergo a complete inversion of their helical structure upon a one-electron reduction. researchgate.netacs.org This change in the ligand's conformation can be monitored using exciton-coupled circular dichroism (ECCD) spectroscopy. researchgate.net This redox-triggered switch demonstrates that external stimuli can induce dramatic and controlled changes in the molecule's three-dimensional arrangement, a principle of interest for the development of molecular sensors and actuators. researchgate.netresearchgate.net

Table 1: Summary of Conformational Analysis of Methionine Derivatives

Study Focus Analytical & Computational Methods Key Findings Citations
Conformational Equilibrium 1H NMR, Quantum Chemical Calculations (ωB97X-D/aug-cc-pVTZ), NBO, QTAIM, NCI Conformational preferences are governed by hyperconjugative and steric effects, not intramolecular hydrogen bonding. beilstein-journals.orgresearchgate.net
Redox-Induced Helicity Inversion Exciton-Coupled Circular Dichroism (ECCD) Spectroscopy One-electron reduction of copper complexes with methioninol derivatives causes an inversion of helicity due to ligand conformational change. researchgate.netacs.orgresearchgate.net

Phase Transitions

The arrangement of molecules in the solid state and their transitions between different phases are crucial for understanding their material properties. While specific data on this compound is limited, studies on related amino alcohols and amino acids provide a strong framework for understanding its potential phase behavior.

Polymorphism in Amino Alcohols: Long-chain 2-amino alcohols, which share the same functional head group as methioninol, are known to exhibit polymorphism—the ability to exist in multiple crystalline forms. uoa.gr These different solid phases can be investigated using a variety of techniques, including Differential Scanning Calorimetry (DSC), optical microscopy, and Raman spectroscopy. uoa.grresearchgate.net Studies on these compounds reveal the existence of multiple stable crystalline modifications between room temperature and their melting points, sometimes including a "rotator phase," an intermediate state between a true crystal and a liquid. uoa.gr The transitions between these phases are often reversible and involve significant molecular reorganization. uoa.gracs.org

Table 2: Phase Transition Data for Analogous Long-Chain 2-Amino Alcohols

Compound Technique Observed Transitions Citations
2-Amino-tetradecanol DSC, Raman Spectroscopy Multiple stable crystalline modifications observed between room temperature and melting point. uoa.gr
2-Amino-hexadecanol DSC, Raman Spectroscopy Exhibits polymorphism and transitions between different crystal forms. uoa.gr
2-Amino-octadecanol DSC, Raman Spectroscopy Passes through at least three stable modifications upon heating. uoa.gr

Liquid Crystalline Phases: Derivatives of amino acids can also form liquid crystalline (LC) phases, which are states of matter with properties between those of a conventional liquid and a solid crystal. inolex.comresearchgate.net For example, cationic surfactants derived from the esterification of amino acids (like valine and isoleucine) with fatty alcohols can self-assemble into lamellar liquid crystal structures when mixed with nonionic amphiphiles. inolex.com The stability and formation of these LC phases are highly dependent on the molecular structure, such as the size of the amino acid head group. inolex.comscconline.org A more compact head group can lead to more efficient packing, allowing for the formation of lamellar LC phases over a broader range of temperatures and concentrations. inolex.com This principle suggests that modifications to the methioninol structure could be used to tune its self-assembly and phase behavior. rsc.orgtandfonline.com

Computational and Theoretical Chemistry of Dl Methioninol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. For N-Acetyl-DL-methionine (NAM), these calculations have been successfully employed to investigate its structural parameters, electronic distribution, and frontier molecular orbitals. scielo.org.mx

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to N-Acetyl-DL-methionine (NAM) to determine its optimized molecular geometry and other structural parameters. scielo.org.mx Calculations were performed using the B3LYP and HSEH1PBE functionals with the 6-311++G(d,p) basis set. scielo.org.mx

The optimized structure of NAM reveals a monoclinic crystal system with the space group P21/c. scielo.org.mx The molecule consists of a carboxyl group, an N-acetyl group, and a side chain containing a thioether moiety. scielo.org.mx Theoretical calculations of bond lengths and angles were found to be in close agreement with experimental data, with minor deviations attributed to the difference between the gaseous phase of the calculations and the solid state of the experimental analysis. scielo.org.mx

Table 1: Selected Optimized Geometric Parameters for N-Acetyl-DL-methionine (NAM) using DFT (B3LYP/6-311++G(d,p)) scielo.org.mx
ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC4-O21.21
Bond LengthC4-O31.36
Bond LengthN-C21.36
Bond LengthC5-S1.82
Bond AngleO2-C4-O3123.5
Bond AngleC3-C5-S113.8

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map for NAM was generated to understand the sites of intermolecular interactions. scielo.org.mx

The MEP analysis indicates that the negative potential (red regions) is concentrated around the electronegative oxygen atoms of the carboxyl and acetyl groups, making them susceptible to electrophilic attack. Conversely, the positive potential (blue regions) is located around the hydrogen atoms, particularly the hydrogen of the amine group, indicating sites for potential nucleophilic attack. This distribution of electrostatic potential is crucial for understanding hydrogen bonding interactions. scielo.org.mx

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scielo.org.mx A smaller energy gap suggests higher reactivity. medchemexpress.comnih.gov

For NAM, the HOMO-LUMO energies and the resulting energy gap were calculated using DFT. scielo.org.mx The HOMO is primarily localized on the sulfur atom and the carboxyl group, indicating these are the main sites for electron donation. The LUMO is distributed over the acetyl group, suggesting this region is the primary electron acceptor. The calculated energy gap provides insight into the charge transfer possibilities within the molecule. scielo.org.mx

Table 2: Calculated Frontier Orbital Energies and Related Parameters for N-Acetyl-DL-methionine (NAM) scielo.org.mx
ParameterValue (eV)
EHOMO-6.89
ELUMO-0.75
Energy Gap (ΔE)6.14

Molecular Electrostatic Potential (MEP) Analysis

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational landscapes, protein-ligand binding, and other dynamic molecular phenomena. For a molecule like DL-Methioninol, MD simulations could provide valuable insights into its flexibility, preferred conformations in different solvent environments, and its interaction patterns with biological macromolecules. sciopen.com However, specific MD simulation studies focused on this compound or its N-acetyl derivative were not identified in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological or Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. bme.humdpi.com These models are extensively used in drug discovery and environmental science to predict the activity of new chemical entities. bme.hu A QSAR study on this compound could correlate its structural or physicochemical descriptors with a measured biological effect, such as antioxidant capacity or receptor binding affinity. Despite the utility of this approach, specific QSAR modeling studies for this compound were not found in the reviewed scientific literature.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties, such as vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can then be compared with experimental data to validate the computational model and provide a detailed assignment of the spectral bands. scielo.org.mx

For N-Acetyl-DL-methionine, theoretical vibrational frequencies were calculated using DFT and compared with experimental FT-IR spectra. scielo.org.mx The calculated frequencies were scaled to correct for anharmonicity and systematic errors in the computational method. A good correlation was observed between the theoretical and experimental spectra, allowing for a precise assignment of the principal vibrational modes. For instance, the characteristic C=O stretching vibration was theoretically predicted and experimentally confirmed. scielo.org.mx Similarly, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method and showed good agreement with experimental data. scielo.org.mx

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for N-Acetyl-DL-methionine (NAM) scielo.org.mx
Vibrational ModeExperimental FrequencyCalculated Frequency (B3LYP)Assignment
ν(N-H)33433435N-H stretching
ν(C=O)16931681Carbonyl stretching
ν(CH₂-S)29202919CH₂-S stretching
β(C-N-H)15601421C-N-H bending

Biological and Biochemical Research on Dl Methioninol

Role in Protein Synthesis and Metabolism Pathways

DL-Methioninol, as the alcohol derivative of the essential amino acid methionine, has been utilized in research to probe the intricate signaling pathways that govern protein synthesis. Studies focusing on its effects, particularly in comparison to methionine, have revealed specific and nuanced roles in cellular regulation.

Modulation of Ribosomal Protein S6 Kinase (S6K1) Pathway

The 70 kDa ribosomal protein S6 kinase (S6K1) is a critical downstream effector of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. nih.gov The availability of amino acids, especially methionine, is known to modulate S6K1 activity. nih.gov

Impact on Eukaryotic Initiation Factor 2 alpha (eIF2α) Cascade

The eukaryotic initiation factor 2 alpha (eIF2α) cascade is another crucial checkpoint for protein synthesis. Under conditions of cellular stress, such as amino acid starvation, the GCN2 kinase phosphorylates eIF2α. e-century.usnih.gov This modification typically inhibits global protein synthesis by preventing the formation of the translation initiation complex. nih.govnih.gov

In studies involving methionine availability, methionine deprivation in myoblasts was found to reduce protein synthesis. nih.govresearchgate.net However, this reduction occurred without a corresponding activation (phosphorylation) of eIF2α. nih.govresearchgate.net This indicates that while methionine levels do regulate the GCN2/eIF2α pathway, the observed decrease in protein synthesis during methionine starvation is not solely mediated by this canonical inhibitory cascade. nih.govresearchgate.net

Interestingly, when cells were treated with methioninol, contrasting effects on eIF2α phosphorylation were observed depending on the presence of other amino acids like leucine, highlighting the complexity of these signaling networks. researchgate.net In cells incubated with methionine, the addition of methioninol led to an increase in phosphorylated eIF2α. researchgate.net

Mechanisms of Methioninol Influence on Protein Anabolism

The fact that methioninol, which cannot be incorporated into a growing polypeptide chain, still impacts protein synthesis points to a more complex regulatory role. The findings suggest that methionine and its derivatives can affect protein synthesis through mechanisms that are independent of the global regulation via tRNA charging and S6K1 signaling. nih.govresearchgate.net The decrease in protein synthesis in the presence of methioninol, despite a functioning S6K1 pathway, indicates an alternative or parallel pathway of influence on the translational machinery. researchgate.net

Table 1: Research Findings on this compound's Impact on Protein Synthesis Pathways

Pathway/Process Observation with Methionine Deprivation Observation with this compound Treatment Reference
S6K1 Phosphorylation Decreased No inhibition of phosphorylation or activity researchgate.net, nih.gov, researchgate.net
eIF2α Phosphorylation No activation observed despite lower protein synthesis Increased phosphorylation in the presence of methionine researchgate.net, nih.gov, researchgate.net
Overall Protein Synthesis Decreased Significantly decreased researchgate.net, nih.gov, researchgate.net

Involvement in Amino Acid Metabolism and Interconversion

This compound is the direct alcohol derivative of DL-Methionine. To understand its metabolic context, it is essential to consider the metabolism of its parent compound. DL-Methionine is a racemic mixture containing equal parts D-methionine and L-methionine. nih.gov In animal metabolism, only the L-isomer is directly incorporated into proteins. nih.gov Therefore, the D-isomer must first undergo metabolic interconversion. nih.govnih.gov This process involves an oxidative deamination of D-methionine to its corresponding α-keto acid (2-oxo-4-methylthiobutyric acid) by the enzyme D-amino acid oxidase, followed by a transamination to form L-methionine. nih.govnih.gov

Methionine itself is a central hub in amino acid metabolism. It is not only a building block for proteins but also a precursor for other vital sulfur-containing molecules through the transsulfuration pathway. researchgate.net This pathway converts methionine into cysteine, which is then used to synthesize the major intracellular antioxidant, glutathione (B108866). cambridge.orgeurekaselect.com The metabolism of methionine is thus intricately linked to the synthesis of other amino acids and critical cellular components, forming a complex network of interconversion. researchgate.net

Antioxidant Mechanisms and Oxidative Stress Response in the Context of Methioninol Derivatives

Derivatives of methionine, including this compound, are subjects of research for their potential antioxidant properties. medkoo.com The antioxidant capacity of these molecules is fundamentally linked to the presence of a sulfur atom in their structure. researchgate.netnih.gov Sulfur-containing amino acids and their derivatives play a crucial role in the cellular defense against oxidative stress by participating in the synthesis of antioxidants like glutathione and by directly interacting with harmful reactive species. cambridge.orgeurekaselect.com

Scavenging of Reactive Oxygen Species (ROS) by Sulfur-Containing Amino Alcohol Structures

The chemical structure of methionine and its derivatives, such as the amino alcohol this compound, is key to their antioxidant function. The thioether group in the methionine side chain is particularly susceptible to oxidation by a variety of reactive oxygen species (ROS). nih.govmdpi.com This chemical reactivity allows methionine residues within proteins to act as efficient ROS scavengers. nih.govnih.gov

When a methionine residue encounters an ROS, its sulfur atom is oxidized, typically forming methionine sulfoxide (B87167). nih.govmdpi.com This reaction effectively neutralizes the reactive species, preventing it from damaging more critical cellular components like DNA or other amino acid residues. nih.govmdpi.com This function is so significant that it is considered a primary antioxidant defense mechanism. nih.gov Within the cell, this oxidation is often reversible, thanks to a class of enzymes called methionine sulfoxide reductases. mdpi.comoup.com This enzymatic repair system can reduce methionine sulfoxide back to methionine, allowing a single methionine residue to catalytically scavenge multiple ROS molecules, thereby amplifying its protective effect. nih.govoup.com The fundamental ability of the sulfur-containing structure to interact with and neutralize ROS is the basis for the antioxidant potential of methionine derivatives. mdpi.comnih.gov

Regulation of Endogenous Antioxidant Enzymes

While direct studies on this compound's regulation of specific antioxidant enzymes are limited, the role of its parent compound, methionine, provides significant insight. Methionine is known to be involved in the activation of endogenous antioxidant enzymes. researchgate.net It plays a role in counteracting oxidative stress by participating in the activation of enzymes like methionine sulfoxide reductase A. researchgate.net

Research on related compounds and conditions of oxidative stress further illuminates potential mechanisms. For instance, in heat-stressed pigs, dietary supplementation with DL-methionine was shown to linearly affect the activities of catalase and glutathione peroxidase. nih.gov Studies have also demonstrated that the expression of antioxidant enzyme genes, such as those for superoxide (B77818) dismutase and catalase, can be linked to increased resistance to oxidative stress. jeeng.net In spontaneously hypertensive rats, oxidative stress was associated with a lack of coordinated upregulation of antioxidant enzymes and a discrepancy between their protein abundance and enzymatic activity. nih.gov However, lifelong antioxidant therapy helped to improve the expression and activity of these enzymes. nih.gov

The activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are crucial in mitigating the damaging effects of reactive oxygen species (ROS). nih.gov SOD converts superoxide radicals into hydrogen peroxide and oxygen, while catalase and peroxidases convert hydrogen peroxide into water. nih.gov The balance and activity of these enzymes are critical for cellular health. For example, increased ROS production during physical activity is typically matched by a rise in antioxidant enzymes like SOD, CAT, and GPx. mdpi.com However, the response can vary with the intensity and duration of the stressor. mdpi.com

While the direct impact of this compound on these specific enzymes requires more targeted research, its connection to methionine suggests a likely role in the broader antioxidant defense system.

Interaction with Glutathione Biosynthesis Pathways

This compound's interaction with glutathione biosynthesis is intrinsically linked to the metabolic pathways of its precursor, methionine. Methionine is a crucial component in the synthesis of glutathione (GSH), a key intracellular antioxidant. researchgate.netunirioja.es The transsulfuration pathway connects methionine metabolism to glutathione biosynthesis by converting homocysteine, a product of the methionine cycle, into cysteine. researchgate.netnih.gov Cysteine is the rate-limiting amino acid in the synthesis of glutathione. nih.govucd.ie

The process begins with methionine being converted to S-adenosylmethionine (SAM), which then donates a methyl group to become S-adenosylhomocysteine (SAH). researchgate.net SAH is subsequently hydrolyzed to homocysteine. researchgate.net Homocysteine can then enter the transsulfuration pathway to produce cystathionine (B15957) and then cysteine, which is used for glutathione synthesis. researchgate.netfrontiersin.org This pathway is a significant source of sulfur for glutathione production. researchgate.net

Deficiencies in methionine can impair the transsulfuration pathway, leading to a significant reduction in the production of the antioxidant glutathione. researchgate.net The regulation of enzymes within this pathway is subject to redox control, indicating that the synthesis of cysteine for glutathione production is sensitive to the cellular redox state. nih.gov Glutathione itself plays a regulatory role in this process, in part by providing electrons to certain enzymes in the pathway. frontiersin.org

In some contexts, oxidative stress can positively regulate the transsulfuration pathway, promoting the conversion of methionine to cysteine to increase glutathione synthesis. ucd.ie The enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GSHS) are the two ATP-dependent enzymes required for the synthesis of the glutathione tripeptide from cysteine. frontiersin.org Research in psychotic disorders has shown that genetic variants in GCLC, the rate-limiting enzyme in GSH synthesis, can be a risk factor for psychosis and are associated with the oxidative stress profile of patients. scielo.br

Modulation of Cellular Signaling Pathways by Methioninol Derivatives

Derivatives of methioninol have been shown to modulate various cellular signaling pathways, indicating a broader biological impact beyond the direct functions of the parent compound.

One area of significant research is the effect of methioninol and its derivatives on the mitogen-activated protein kinase (MAPK) signaling pathway . The MAPK pathway is a critical cascade involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. jpionline.orgmdpi.comwikipedia.org Studies have shown that some derivatives can inhibit the p38 MAPK pathway, which is heavily involved in inflammatory processes. jpionline.org Methionine sulfoxide, a metabolite of methionine, has been found to suppress adipogenesis by inhibiting the activity of phosphorylated extracellular signal-related kinase (P-ERK) within the MAPK pathway. nih.gov

Another important pathway influenced by methioninol derivatives is the PI3K/Akt/mTOR signaling pathway . This pathway is central to cell survival, growth, and metabolism. semanticscholar.orgmdpi.com Research on avian myoblasts demonstrated that while methionine deprivation decreased the phosphorylation of S6K1 (a downstream target of mTOR), the use of methioninol did not prevent this decrease, suggesting a complex interaction with this pathway. researchgate.net In these cells, the PI3K/S6K1 pathway is involved in methionine-induced protein synthesis. researchgate.net Furthermore, some amino acid ester derivatives of other compounds have been shown to induce apoptosis and autophagy in cancer cells through the inhibition of the PI3K/Akt/mTOR pathway. semanticscholar.org

Methioninol has also been implicated in the modulation of ion channels. For example, L-methionine and methioninol were found to increase bladder contractility by inhibiting stretch-dependent K+ channels.

These findings highlight the diverse ways in which methioninol derivatives can influence cellular function by interacting with key signaling cascades.

Influence on Gene Expression Related to Metabolic Processes

The influence of this compound and its parent compound, methionine, on gene expression is a critical aspect of its biological activity, particularly concerning metabolic processes. As a precursor to S-adenosylmethionine (SAM), the primary methyl donor in the cell, methionine plays a fundamental role in epigenetic modifications like DNA methylation, which directly regulates gene expression. nih.govnih.gov Fluctuations in dietary methionine can alter SAM levels, leading to changes in the expression of genes involved in growth and health. nih.gov

Research has shown that methionine availability significantly affects the expression of genes involved in its own metabolism and other related pathways. mdpi.com For example, in the yeast Komagataella phaffii, methionine was found to primarily affect the expression of genes involved in its biosynthesis, fatty acid metabolism, and methanol (B129727) utilization. mdpi.com Specifically, it can suppress the expression of genes involved in de novo fatty acid synthesis. mdpi.com

In broiler chickens, the source of methionine (DL-Met vs. DL-HMTBA, a methionine precursor) was shown to influence the expression of genes related to homocysteine remethylation in the jejunum. plos.org These sources activated different remethylation pathways, with DL-HMTBA stimulating the tetrahydrofolate pathway more and DL-Met favoring the choline-betaine pathway under certain conditions. plos.org

Furthermore, methionine metabolism is interconnected with cellular signaling pathways that regulate gene expression. creative-proteomics.com For instance, the mTOR signaling pathway can promote SAM synthesis by upregulating the expression of the MAT2A gene. creative-proteomics.com In intestinal cells, a methionine precursor, DL-HMTBA, was found to improve cell barrier function potentially by decreasing mRNA N6-methyladenosine (m6A) levels, which in turn increased the mRNA stability and protein expression of the tight junction protein zona occludens-1. frontiersin.org

The table below summarizes the effects of methionine and its derivatives on the expression of various genes related to metabolic processes, as observed in different studies.

Organism/Cell TypeCompoundAffected Gene/PathwayObserved Effect on ExpressionReference
Komagataella phaffiiMethionineFatty Acid Synthesis GenesSuppression mdpi.com
Broiler JejunumDL-HMTBATetrahydrofolate Pathway GenesStimulation plos.org
Broiler JejunumDL-MetCholine-Betaine Pathway GenesStimulation plos.org
IPEC-J2 CellsDL-HMTBAZona Occludens-1 (ZO-1)Increased mRNA stability and protein expression frontiersin.org
Human PreadipocytesMethionine SulfoxideC/EBPα, FABP4, PPARγSuppression nih.gov

Advanced Analytical Characterization of Dl Methioninol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of DL-Methioninol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The methyl protons (S-CH₃) would appear as a singlet in the upfield region. The methylene (B1212753) protons (-S-CH₂- and -CH₂-CH-) would present as multiplets due to spin-spin coupling with adjacent protons. The methine proton (-CH-) adjacent to the amino and hydroxymethyl groups would also be a multiplet. The protons of the primary alcohol (-CH₂OH) would likely appear as a doublet of doublets, coupling to the adjacent methine proton. The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons can vary and may appear as broad singlets.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon of the S-methyl group would be found at the highest field (lowest ppm). The carbons of the ethylthio side chain would appear in the alkane region, followed by the carbon of the hydroxymethyl group (-CH₂OH) and the methine carbon (-CH-NH₂), which are shifted downfield due to the presence of electronegative oxygen and nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges and data for structurally similar compounds. Actual experimental values may vary based on solvent and other conditions. researchgate.netnih.gov

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
S-CH~2.1 (singlet)~15
S-C H₂-~2.5-2.6 (multiplet)~30-32
C H₂-CH-~1.6-1.8 (multiplet)~35-38
-C H(NH₂)-~3.0-3.2 (multiplet)~55-58
-C H₂OH~3.4-3.6 (multiplet)~63-66
NHVariable (broad singlet)N/A
OH Variable (broad singlet)N/A

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. msu.edu

For this compound, the IR spectrum would be characterized by strong, broad absorption bands in the 3200-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations of the alcohol and amine groups. C-H stretching vibrations for the methyl and methylene groups would appear just below 3000 cm⁻¹. Other key peaks include the C-O stretching vibration around 1050 cm⁻¹ and N-H bending vibrations near 1600 cm⁻¹. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range. Data from the related compound, methionine, shows characteristic deformation bands for the thioether side chain, including CH₃ deformation around 1348-1444 cm⁻¹ and CH₂ wagging near 1300 cm⁻¹, which would be expected to be similar in this compound. researchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds. savemyexams.com Therefore, the C-S and C-C bond vibrations in the molecular backbone of this compound would be expected to produce strong signals in a Raman spectrum. The symmetric C-H stretching modes would also be prominent.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Values are based on typical functional group frequencies and data from analogous compounds. researchgate.netchemguide.co.uk

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
O-H StretchingAlcohol3200 - 3400 (broad)IR
N-H StretchingAmine3200 - 3400 (broad)IR
C-H StretchingAlkane (CH₂, CH₃)2850 - 2960IR, Raman
N-H BendingAmine1590 - 1650IR
CH₂/CH₃ BendingAlkane1350 - 1470IR, Raman
C-O StretchingPrimary Alcohol1050 - 1085IR
C-S StretchingThioether600 - 800Raman (strong), IR (weak)

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is indispensable for assessing the purity of this compound and, crucially, for separating its D- and L-enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the predominant technique for the analysis and enantioseparation of this compound. Since the native molecule lacks a strong UV chromophore, analysis typically requires derivatization to enhance detection and enable chiral separation on achiral columns. researchgate.net This "indirect" method involves reacting this compound with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard reversed-phase column.

A well-documented method involves derivatization with benzimidazole-(S)-naproxen amide. researchgate.net The resulting diastereomers are then separated using reversed-phase HPLC. This approach allows for excellent resolution and highly sensitive detection. researchgate.net The separation is typically achieved on a C18 column with a gradient elution system composed of an aqueous buffer (like triethylammonium (B8662869) phosphate) and an organic modifier such as acetonitrile.

Table 3: Example HPLC Conditions for Enantioseparation of Derivatized this compound **

Parameter Condition
Derivatizing Reagent Benzimidazole-(S)-naproxen amide
Column Waters Spherisorb ODS2 (C18), 250 x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Triethylammonium phosphate (B84403) (pH 4.0)B: Acetonitrile (MeCN)
Gradient Linear gradient of MeCN from 35% to 65% over 45 min
Flow Rate 1.0 mL/min
Detection UV at 231 nm
Result Separation of the (S, D) and (S, L) diastereomers

Gas Chromatography (GC)

GC analysis of amino alcohols like this compound requires a derivatization step to increase the compound's volatility and thermal stability, preventing decomposition in the hot injector port. The polar amine and hydroxyl groups are converted into less polar, more stable functional groups.

Common derivatization procedures include silylation or a two-step acylation/esterification process. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the -OH and -NH₂ groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivatives are significantly more volatile and produce symmetrical peaks during GC analysis. The separation is typically performed on a low- to mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

Table 4: General GC Conditions for Analysis of Derivatized Amino Alcohols Note: Specific retention times and temperature programs for this compound derivatives require empirical determination.

Parameter Condition
Derivatization Silylation (e.g., with MSTFA or MTBSTFA) to form TMS or TBDMS ethers/amines.
Column 5% Phenyl Methylpolysiloxane Capillary Column (e.g., TR-5, SLB-5ms)
Carrier Gas Helium
Injector Split/Splitless, with a programmed temperature ramp
Oven Program Temperature programmed ramp (e.g., starting at 80-100°C, ramping at 8°C/min to 270-300°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for identifying the compound in complex mixtures. The molecular weight of this compound is 135.21 g/mol , and its protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 136.

Under electron ionization (EI) conditions, typically used in GC-MS, the molecular ion (M⁺• at m/z 135) would undergo predictable fragmentation. Key fragmentation pathways for amino alcohols include alpha-cleavage and dehydration.

Alpha-Cleavage: The bond between C1 and C2 is likely to break, leading to the loss of the •CH₂OH radical (mass 31) and formation of a stable, nitrogen-containing ion at m/z 104. This is often a dominant fragmentation pathway for primary alcohols and amines.

Loss of Water: The molecular ion can lose a molecule of water (mass 18) to produce a fragment ion at m/z 117.

Side-Chain Fragmentation: The thioether side chain can also fragment. A common loss is the thiomethyl radical (•SCH₃, mass 47) leading to an ion at m/z 88. Cleavage of the entire side chain at the C2-C3 bond would result in a fragment corresponding to the aminomethanol (B12090428) portion at m/z 60 ([CH(NH₂)(CH₂OH)]⁺).

A characteristic fragmentation for methionine-containing compounds is the elimination of methanesulfenic acid (CH₃SOH, mass 64) from oxidized versions of the molecule (methionine sulfoxide), a pattern that could be relevant in analyzing derivatives or degradation products.

Table 5: Plausible Mass Spectrometry Fragments for this compound (EI-MS) **

m/z Proposed Fragment Structure Fragmentation Pathway
135[C₅H₁₃NOS]⁺•Molecular Ion (M⁺•)
117[C₅H₁₁NS]⁺•Loss of H₂O from M⁺•
104[C₄H₁₀NS]⁺Alpha-cleavage: Loss of •CH₂OH from M⁺•
88[C₄H₁₀NO]⁺Loss of •SCH₃ from M⁺•
60[C₂H₆NO]⁺Cleavage of C2-C3 bond

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic parameters, which are essential for understanding the structure, conformation, and packing of molecules in the solid state. For this compound and its derivatives, X-ray crystallography offers critical insights into their molecular architecture and non-covalent interactions.

Research Findings on the Crystal Structures of DL-Methionine and its Derivatives

Polymorphism of DL-Methionine:

DL-methionine is known to exist in at least two polymorphic forms, designated as α and β. researchgate.netresearchgate.net The transition between these forms is a subject of interest, as it involves changes in molecular conformation and packing. nih.gov The β-form of DL-methionine has been determined to have a C2/c space group and is fully ordered up to its phase transition temperature of approximately 326 K. researchgate.net Above this temperature, it transforms into the disordered α-form, which possesses a P21/c space group. researchgate.net The side-chain conformation differs between the polymorphs, highlighting the conformational flexibility of the methionine molecule. researchgate.net Hirshfeld surface analysis has been employed to investigate the intermolecular interactions within the crystal structures of these polymorphs. researchgate.net

Crystal Structure of N-Acetyl-DL-methionine (NAM):

The crystal structure of N-Acetyl-DL-methionine (NAM), a derivative of DL-methionine, has been determined and belongs to the monoclinic crystal system with the space group P21/c. scielo.org.mx Theoretical calculations using Density Functional Theory (DFT) have been employed to optimize the molecular geometry of NAM and compare it with experimental data obtained from X-ray crystallography. scielo.org.mx These comparative studies show good agreement, though slight differences are observed, which are attributed to the different physical states (solid-state for experimental vs. gas phase for theoretical calculations). scielo.org.mx

Crystallographic Data for N-Acetyl-DL-methionine

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Molecules per Unit Cell (Z) 4

Data sourced from literature. scielo.org.mx

Crystal Structures of Methionyl-Methionine Dipeptides:

The crystal structures of the diastereomeric dipeptides, DL-methionyl-DL-methionine (dl–ld) and DD-methionyl-LL-methionine (dd–ll), have been elucidated. reading.ac.uk A notable challenge was overcome in the case of the dl–ld form, for which suitable single crystals could not be grown. Its structure was successfully determined from high-quality powder X-ray diffraction data, demonstrating the power of this alternative technique when single-crystal X-ray analysis is not feasible. reading.ac.uk

The two racemates exhibit distinct crystal structures and molecular conformations. reading.ac.uk The dl–ld structure adopts a "hairpin-like" conformation, whereas the dd–ll form has a more extended conformation. reading.ac.uk These conformational differences are reflected in the distances between the sulfur atoms in the molecules. Furthermore, the crystal packing and hydrogen bonding networks are significantly different between the two structures, with no significant structural similarity observed. reading.ac.uk The dd-ll racemate was found to be more crystalline than the dl-ld form. reading.ac.uk

Comparative Crystallographic Data for Methionyl-Methionine Dipeptides

Feature dd–ll Racemate dl–ld Racemate
Conformation Extended Hairpin-like
S–S Distance 9.06 Å 4.86 Å
Crystallinity More crystalline Less crystalline

Data sourced from Scientific Reports. reading.ac.uk

Applications and Potential Research Avenues in Chemical Synthesis and Biomedical Science

DL-Methioninol as a Precursor in Pharmaceutical Compound Synthesis

This compound serves as a valuable starting material in the synthesis of diverse pharmaceutical compounds, leveraging its inherent chemical properties to construct complex molecular architectures. chemimpex.com Its utility is particularly noted in the development of therapies for metabolic disorders and in the design of prodrugs to enhance therapeutic efficacy.

Development of Compounds Targeting Metabolic Disorders

This compound and its derivatives are actively being investigated as precursors for drugs aimed at treating metabolic diseases, particularly those affecting the liver. vulcanchem.com The metabolism of methionine is crucial for liver function, and its dysregulation is implicated in various liver diseases. nih.gov S-adenosyl-L-methionine (SAMe), a key metabolite of methionine, plays a vital role in hepatocyte function and protection against liver injury. nih.govnih.gov Consequently, derivatives of methionine, including this compound, are explored for their potential to modulate these pathways and offer hepatoprotective effects. vulcanchem.comajpp.inmsjonline.org

Research has shown that nutritional therapy with methionine-rich foods can lead to the regression of non-alcoholic fatty liver disease (NAFLD). alanrevista.org Furthermore, studies on DL-Methionine have demonstrated its ability to mitigate drug-induced hepatotoxicity, suggesting a protective role for its derivatives. ajpp.inmsjonline.org Specifically, DL-Methionine has been shown to protect against liver damage by reducing oxidative stress and preventing increases in liver enzymes. veterinaryworld.org While direct clinical applications of this compound for metabolic disorders are still under investigation, its role as a precursor in the synthesis of hepatoprotective agents is a promising area of research. vulcanchem.com The potential of methioninol-hydrochloride (B8311147) as a hepatoprotective agent, given methionine's role in SAMe production and oxidative stress modulation, warrants further investigation. vulcanchem.com

Table 1: Research Findings on Methionine Derivatives in Liver Health

Compound/TherapyFindingReference
Methionine-rich dietInduced regression of NAFLD and improved quality of life in patients. alanrevista.org
DL-MethionineShowed hepatoprotective effects against diclofenac-induced hepatotoxicity in rats. msjonline.org
DL-MethionineDemonstrated a stronger influence on liver metabolism and reduced oxidative stress in broilers. veterinaryworld.org
S-adenosyl-L-methionine (SAMe)Supplementation restores hepatic glutathione (B108866) and attenuates liver injury. nih.govnih.gov
Methioninol-hydrochloridePotential as a hepatoprotective agent due to its role in SAMe production. vulcanchem.com

Synthesis of Prodrugs and Bioavailability Enhancers

A significant challenge in drug development is the poor bioavailability of many therapeutic agents. nih.govnih.gov The prodrug approach, where a pharmacologically inactive compound is converted into an active drug within the body, is a widely used strategy to overcome this limitation. nih.govsnv63.ru Amino acids are frequently used as promoieties in prodrug design to improve properties like solubility and transport. mdpi.comresearchgate.net

This compound, and particularly its protected forms like Boc-D-methioninol and Boc-L-methioninol, are utilized in the creation of prodrugs to enhance the bioavailability of parent drug molecules. chemimpex.comchemimpex.com The rationale behind this approach is to leverage cellular transport mechanisms, such as peptide transporters, to facilitate drug absorption. mdpi.com By attaching methioninol or its derivatives to a drug, the resulting prodrug can exhibit improved physicochemical properties, leading to better absorption and systemic exposure. nih.gov For instance, the synthesis of amino acid ester prodrugs has been shown to significantly improve the oral bioavailability of antiviral and anticancer drugs. mdpi.comresearchgate.net While specific, marketed prodrugs based on this compound are not yet commonplace, the principle is well-established, and research in this area is ongoing. chemimpex.comchemimpex.com

Utility in Peptide and Protein Synthesis

The precise construction of peptides and proteins is fundamental to biomedical research and drug discovery. This compound and its derivatives play a crucial role in this field, both as building blocks and as tools for modification.

Role of Protected Methioninol Derivatives in Peptide Coupling

In solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions and ensure the correct sequence is assembled. nih.gov The most common strategies involve the use of acid-labile Boc (tert-butyloxycarbonyl) or base-labile Fmoc (9-fluorenylmethoxycarbonyl) groups for N-α-protection. embrapa.brmdpi.com

Boc-protected this compound is a valuable reagent in peptide synthesis. chemimpex.comchemimpex.com It serves as a protected form of the methioninol moiety, allowing for its controlled incorporation into a peptide chain. guidechem.com The Boc group provides stability during the coupling reactions and can be selectively removed under acidic conditions to allow for further chain elongation. chemimpex.comchemimpex.com Similarly, Fmoc-protected amino acids are widely used in SPPS due to the mild conditions required for their removal, which helps to preserve the integrity of the growing peptide. embrapa.brnih.gov The use of protected methioninol derivatives facilitates the synthesis of complex peptides with specific modifications, opening up possibilities for creating novel therapeutic peptides. alanrevista.org

Table 2: Common Protecting Groups in Peptide Synthesis

Protecting GroupChemical NameRemoval ConditionsKey FeaturesReference
Boc tert-ButyloxycarbonylAcidic (e.g., TFA)Suppresses racemization during coupling. nih.gov
Fmoc 9-FluorenylmethoxycarbonylBasic (e.g., piperidine)Allows for milder deprotection conditions. embrapa.brmdpi.comnih.gov
Dde/ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl / 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2% Hydrazine in DMFOrthogonal to Fmoc and Boc; used for side-chain protection. sigmaaldrich.com
Mmt/Mtt Monomethoxytrityl / MethyltritylMildly acidicUsed for side-chain protection of lysine. sigmaaldrich.com

Bioconjugation Strategies Employing Methioninol

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. This technique is central to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and targeted drug delivery systems. creative-biolabs.commdpi.comnih.gov

Methionine, and by extension its derivative methioninol, offers a unique target for site-specific bioconjugation due to the presence of a sulfur-containing functional group. Recent advancements have led to the development of methionine-selective bioconjugation methods, such as the use of oxaziridine (B8769555) reagents in a process called Redox-Activated Chemical Tagging (ReACT). nih.gov These methods allow for the precise attachment of payloads, such as cytotoxic drugs or imaging agents, to proteins and antibodies at methionine residues. nih.gov

Boc-L-methioninol is utilized in bioconjugation techniques to attach biomolecules to drugs or imaging agents, thereby enhancing their efficacy and targeting capabilities. chemimpex.com The ability to engineer methionine residues into specific sites on an antibody allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing their therapeutic window. nih.govnih.gov These strategies have been successfully used to develop potent ADCs that can kill tumor cells both in vitro and in vivo. nih.gov

Enzyme Mechanism Studies and Inhibitor Development

Understanding how enzymes function and developing inhibitors to modulate their activity are cornerstones of drug discovery. This compound and its derivatives have proven to be valuable tools in this endeavor. For instance, Boc-L-methioninol is valuable in studies aimed at understanding enzyme mechanisms involving sulfur-containing amino acids, which can provide insights into metabolic pathways. chemimpex.com

Research has explored the use of methioninol and its analogs to probe the active sites of enzymes. In studies of methionyl-tRNA synthetase, an enzyme crucial for protein synthesis, methioninol has been used as a substrate analog to investigate the enzyme's binding and catalytic mechanisms. nih.gov

Furthermore, there is growing interest in developing inhibitors for enzymes where methionine metabolism plays a key role, such as methionine adenosyltransferase (MAT) and matrix metalloproteinases (MMPs).

Methionine Adenosyltransferase (MAT) Inhibitors: MAT catalyzes the synthesis of S-adenosylmethionine (SAM), a critical molecule in numerous cellular processes. medchemexpress.comprobiologists.com Inhibition of the MAT2A isoform is a promising strategy for treating certain cancers. probiologists.commdpi.com Studies have identified inhibitors of MAT2A that show antitumor effects. mdpi.comnih.gov While direct inhibition by this compound is not the primary focus, its derivatives can be used to design and synthesize more potent and selective MAT inhibitors. nih.gov

Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in diseases like cancer and arthritis. nih.gov The development of specific MMP inhibitors has been a long-standing goal in drug discovery. nih.govdovepress.com While broad-spectrum MMP inhibitors have faced challenges in clinical trials due to side effects, the development of more selective inhibitors is an active area of research. nih.govnih.govmdpi.com Given the structural similarities to methionine, which can be incorporated into peptides that interact with MMPs, this compound could serve as a scaffold for designing novel MMP inhibitors.

Exploration in Novel Materials and Supramolecular Chemistry

This compound, as a chiral building block, presents intriguing possibilities in the development of novel materials and the field of supramolecular chemistry. Its unique structural features, including a primary amine, a primary alcohol, and a thioether side chain, offer multiple points for chemical modification and interaction. Research into amino acids and their derivatives has paved the way for their use in creating complex, functional materials.

The self-assembly of amino acid derivatives is a cornerstone of supramolecular chemistry, leading to the formation of ordered nanostructures. nih.govbeilstein-journals.org The chirality of the constituent molecules often plays a critical role in directing the self-assembly process and determining the morphology and properties of the resulting supramolecular architectures. nih.gov For instance, studies on aromatic amino acids have shown that racemic mixtures can form different and sometimes more robust nanostructures compared to pure enantiomers due to distinct molecular packing and intermolecular interactions. nih.gov While specific research on the self-assembly of this compound is not extensively documented, the principles derived from other amino acids, particularly those with bulky or interactive side chains, suggest that this compound could be a valuable component in designing new supramolecular materials. rsc.org The presence of the sulfur atom in the side chain could also introduce specific metal-coordinating properties, further expanding its potential in functional materials.

In the realm of polymer science, amino acid derivatives are increasingly being used to synthesize functional and biocompatible polymers. DL-methionine, a closely related compound, can be electropolymerized to create conducting polymeric films. mdpi.com This process involves the formation of a porous polymer matrix on an electrode surface, which can be utilized in the development of electrochemical sensors. mdpi.com Furthermore, the synthesis of polypeptides from methionine and its oxidized derivatives, such as poly(DL-methionine sulfoxide) and poly(DL-methionine sulfone), has been achieved through polycondensation reactions. rsc.orgrsc.org These polymers exhibit interesting solubility properties and have been explored for applications such as antifouling coatings due to their hydrophilic nature and biocompatibility. rsc.org Given these precedents, this compound could serve as a monomer for the synthesis of novel chiral polymers with potential applications in areas like chiral separation, catalysis, and biomedical devices. rsc.orgnih.govmdpi.com The ability to create polymers with controlled chirality is of significant interest for developing materials with specific optical or biological activities. researchgate.net

Interactive Table: Potential of this compound in Materials and Supramolecular Chemistry

Feature of this compound Potential Application Area Rationale
Chirality Chiral Polymers, Supramolecular Assemblies Can induce specific conformations and properties in the resulting materials. nih.govrsc.org
Amine and Alcohol Groups Polymer Synthesis Can act as a monomer for polyamides, polyesters, and other polymers.
Thioether Side Chain Metal-Organic Frameworks, Sensors Potential for coordination with metal ions to form functional materials. mdpi.com

Emerging Research in Corrosion Inhibition (Related to Methionine Derivatives)

The use of amino acids and their derivatives as corrosion inhibitors is a growing field of research, driven by their environmentally friendly nature, low cost, and effective performance in various corrosive environments. mdpi.comrsc.orggoogle.com Methionine, in particular, has been extensively studied as a corrosion inhibitor for a range of metals and alloys, including steel, iron, aluminum, and copper, in acidic and neutral solutions. mdpi.comresearcher.life The inhibitory action of methionine and its derivatives is attributed to the presence of multiple adsorption centers, namely the amino group, the carboxyl group, and the sulfur atom, which can interact with the metal surface and form a protective film. mdpi.comgoogle.com

Research has shown that DL-methionine can act as an efficient corrosion inhibitor for mild steel in hydrochloric acid solutions. nih.gov The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations generally providing better protection. nih.gov The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, which can be described by various adsorption isotherms, such as the Langmuir and Temkin isotherms. mdpi.comresearchgate.net This adsorption blocks the active sites for corrosion, thereby reducing the corrosion rate. researchgate.net

The effectiveness of methionine derivatives as corrosion inhibitors can be influenced by the specific chemical environment. For example, in some cases, methionine acts as a cathodic inhibitor, while in others, it behaves as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. mdpi.com The presence of other ions, such as iodide, can have a synergistic effect, enhancing the inhibition efficiency of methionine. unl.pt

Recent studies have also explored the development of novel corrosion inhibitors based on modified methionine. For instance, a chitosan-methionine derivative has been synthesized and shown to be a highly effective corrosion inhibitor for carbon steel in hydrochloric acid, achieving an inhibition efficiency of up to 99.8% at a concentration of 100 ppm. researchgate.net This derivative acts as a mixed-type inhibitor with a tendency to be more cathodic and its adsorption follows the Langmuir isotherm. researchgate.net

The following tables summarize key research findings on the corrosion inhibition properties of methionine and its derivatives.

Interactive Table: Corrosion Inhibition Efficiency of Methionine and its Derivatives

Inhibitor Metal/Alloy Corrosive Medium Maximum Inhibition Efficiency (%) Reference
Methionine Armco Iron 1M HCl High (best among 16 amino acids) mdpi.com
Methionine Aluminum Alloy 6063 Deaerated Carbonate Solution High mdpi.com
Methionine TWIP Steel 3.5 wt.% NaCl > 90% mdpi.com
Methionine Ethyl Ester Iron Physiological NaCl 80% mdpi.com
DL-Methionine Mild Steel 1.0M HCl Increases with concentration nih.gov
Chitosan-Methionine Derivative Carbon Steel 1.0M HCl 99.8% at 100 ppm researchgate.net
Methionine Mild Steel Sulfuric Acid with KI Synergistic increase unl.pt

Interactive Table: Characteristics of Methionine Derivatives as Corrosion Inhibitors

Inhibitor Inhibition Type Adsorption Isotherm Key Findings Reference
Methionine Cathodic Frumkin Blocks electrode surface via adsorption. mdpi.com
Methionine Mixed-type Temkin Effective for aluminum alloys. mdpi.com
Chitosan-Methionine Derivative Mixed-type (cathodic tendency) Langmuir Forms a protective layer on the carbon steel surface. researchgate.net
Methionine Mixed-type Temkin, Langmuir Synergistic effect with iodide ions. unl.pt

Future Directions and Emerging Research Themes for Dl Methioninol

Expanding the Synthetic Scope of DL-Methioninol Derivatives for Enhanced Reactivity

The inherent structure of this compound, featuring a primary alcohol, a primary amine, and a thioether, offers a rich scaffold for chemical modification. Future research will likely focus on the synthesis of novel derivatives with tailored properties for specific applications.

One promising avenue involves the development of new organocatalytic methods for the asymmetric functionalization of this compound and its derivatives. jku.atliverpool.ac.uk This could lead to the creation of complex molecules with precise stereochemistry, which is crucial for pharmaceutical applications. jku.atliverpool.ac.uk For instance, researchers have successfully synthesized novel α-functionalized β2,2-amino acid derivatives using ion-pairing catalysis, highlighting the potential for creating compounds with quaternary stereocenters. jku.at The development of efficient synthetic routes to derivatives like (R)-3-aminothiolane, an important building block for biologically active compounds, further underscores the importance of expanding the synthetic toolbox for this compound. researchgate.net

Moreover, the synthesis of polymeric derivatives of this compound, such as cationic poly(L-methionine) derivatives, opens up possibilities in materials science and drug delivery. researchgate.net These polymers can be designed to have tunable properties, including their degree of functionalization with sulfonium (B1226848) groups, which could be beneficial for applications like gene delivery. researchgate.net The exploration of different alkylating reagents to create a library of these polymeric derivatives will be a key area of future research. researchgate.net

Table 1: Examples of Synthetic Transformations and Derivatives of this compound

Starting MaterialReagents and ConditionsProductSignificance
Ts-protected-D-methioninolMethanesulfonyl chloride/pyridine (B92270)(R)-3-aminothiolaneImportant building block for pharmaceuticals researchgate.net
L-methionineNaBH4/I2 in THFD-methioninolEfficient reduction for further synthesis researchgate.net
Glycine derivatives and alkenesIridium-catalysed methodβ-substituted α-amino acid derivativesNovel C-C cross-coupling strategy liverpool.ac.uk
Poly(L-methionine)Alkylating reagents (R-X)Cationic poly(L-methionine) derivativesPotential for drug and gene delivery researchgate.net

Unraveling Complex Biological Mechanisms of Action through Systems Biology Approaches

While this compound is a derivative of the essential amino acid methionine, its specific biological roles are not fully understood. medkoo.com Systems biology, which integrates various "omics" data, offers a powerful approach to elucidate the complex cellular pathways influenced by this compound and its metabolites. nih.gov

Future research will likely employ transcriptomics, proteomics, and metabolomics to map the global cellular response to this compound. This can help identify novel protein targets and signaling cascades affected by this compound. nih.govresearchgate.net For example, understanding how methionine metabolism, in general, impacts key cellular processes like epigenetic regulation, redox balance, and protein synthesis provides a foundation for investigating the specific effects of this compound. nih.govresearchgate.net Methionine restriction has been shown to trigger cellular machinery and repress ribosome synthesis, and systems biology approaches can help pinpoint the key players in these responses. semanticscholar.org

By constructing and analyzing molecular interaction networks, researchers can gain insights into how this compound might perturb these networks and lead to specific phenotypic outcomes. nih.gov This is particularly relevant for exploring its potential therapeutic applications, such as in cancer, where metabolic pathways are often dysregulated. researchgate.net The integration of multi-omics data can reveal how different layers of biological regulation, from gene expression to metabolite levels, are coordinated in response to this compound.

Advanced Computational Modeling for Predictive Research in Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound research is expected to grow. mdpi.comuu.nl In silico methods can accelerate the design and optimization of novel this compound derivatives with desired biological activities. jmchemsci.com

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational approaches. uu.nl SBDD utilizes the three-dimensional structure of a target protein to predict how a ligand, such as a this compound derivative, will bind. mdpi.com This can guide the synthesis of more potent and selective inhibitors or activators. Molecular docking simulations, a common SBDD technique, can predict the binding affinity and interaction patterns of novel compounds with their targets. nih.govnih.gov

LBDD, on the other hand, relies on the knowledge of existing active molecules to develop pharmacophore models and quantitative structure-activity relationships (QSAR). uu.nl These models can then be used to screen large virtual libraries of compounds to identify new potential drug candidates. The use of artificial intelligence and machine learning in these computational approaches is further enhancing their predictive power. researchgate.net For this compound, these methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. jmchemsci.comekb.eg

Table 2: Application of Computational Modeling in this compound Research

Computational MethodApplicationPotential Outcome for this compound Research
Molecular DockingPredict binding of derivatives to target proteins. nih.govnih.govIdentification of derivatives with high affinity and specificity for therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR)Develop models to predict biological activity based on chemical structure. uu.nlRapid screening of virtual libraries for potent this compound derivatives.
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior of this compound derivatives and their targets. researchgate.netUnderstanding the stability and conformational changes of the ligand-protein complex.
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles. jmchemsci.comekb.egEarly identification of derivatives with favorable drug-like properties.

Integration of this compound into Multi-Omics Research Platforms

The era of "big data" in biology has led to the development of multi-omics platforms that integrate data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov Integrating this compound into these platforms will provide a more holistic understanding of its biological effects.

By combining different omics datasets, researchers can construct more comprehensive models of cellular function and identify how this compound influences the interplay between different biological layers. nih.gov For example, a multi-omics approach could reveal how changes in the metabolome, induced by this compound, correlate with alterations in gene and protein expression. plos.org This integrated analysis can uncover novel biomarkers and therapeutic targets. nih.gov

Recent studies have demonstrated the power of multi-omics in understanding complex diseases like cancer by revealing perturbations in metabolic processes such as the methionine cycle. uva.es Applying similar approaches to study the effects of this compound could elucidate its role in such conditions. Furthermore, the integration of multi-omics data can help in the development of personalized medicine, where treatments could be tailored based on an individual's molecular profile.

Sustainable and Scalable Production Methods for Research Applications

As the research applications of this compound and its derivatives expand, the need for sustainable and scalable production methods becomes increasingly important. While chemical synthesis is the current standard, biotechnological approaches offer a promising alternative. vulcanchem.com

Metabolic engineering of microorganisms like Escherichia coli or Corynebacterium glutamicum could enable the sustainable production of this compound from renewable feedstocks. vulcanchem.com These microorganisms can be engineered to overproduce methionine, which can then be converted to this compound. This approach aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and minimizing waste generation.

Another avenue for sustainable production is the use of enzymatic catalysis. Biocatalysts can offer high selectivity and operate under mild reaction conditions, making them an attractive alternative to traditional chemical catalysts. Research into novel enzymes and the optimization of biocatalytic processes will be crucial for developing economically viable and environmentally friendly methods for this compound production. The simulation of production processes can also aid in identifying key techno-economic indicators and optimizing plant design for increased productivity and profitability. redalyc.org

Q & A

Basic: What analytical methods are recommended for characterizing DL-Methioninol purity and stereochemical composition?

Methodological Answer:
this compound’s purity and stereochemistry can be characterized using:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with a mobile phase optimized for resolving enantiomers (e.g., hexane/isopropanol mixtures) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm molecular structure and detect impurities. Compare spectra against reference standards of D(+)- and L-Methioninol .
  • Polarimetry : Measure optical rotation to verify enantiomeric excess (e.g., D(+)-Methioninol has a specific rotation dependent on concentration and solvent) .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during this compound synthesis?

Methodological Answer:
Contradictions in stereochemistry may arise from racemization during synthesis. To address this:

  • Optimize Reaction Conditions : Use low temperatures and non-polar solvents to minimize racemization.
  • Chiral Chromatography : Employ chiral stationary phases to separate enantiomers post-synthesis and quantify ratios .
  • Kinetic Resolution : Introduce enzymes (e.g., lipases) or chiral catalysts to favor one enantiomer during synthesis .

Basic: What storage conditions are critical for maintaining this compound stability?

Methodological Answer:

  • Temperature : Store at 0–6°C to prevent degradation, as suggested for related chiral alcohols .
  • Light Sensitivity : Protect from light using amber glassware or opaque containers .
  • Moisture Control : Use desiccants in storage containers to avoid hydrolysis of the alcohol group .

Advanced: How can researchers design experiments to evaluate this compound’s role in oxidative stress pathways?

Methodological Answer:

  • In Vitro Assays : Measure reactive oxygen species (ROS) levels in cell cultures (e.g., using DCFH-DA probes) treated with this compound. Compare results to controls with DL-Methionine to assess structural-activity differences .
  • Gene Expression Analysis : Use qPCR or RNA-seq to analyze antioxidant genes (e.g., Nrf2, HO-1) in treated models .
  • Dose-Response Studies : Establish dose thresholds for efficacy and toxicity using nonlinear regression models .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods when synthesizing or weighing powdered forms to prevent inhalation .
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for alcohol-containing compounds .

Advanced: How can bioavailability studies for this compound address interspecies variability?

Methodological Answer:

  • Comparative Pharmacokinetics : Administer radiolabeled this compound (e.g., 14^14C-labeled) to animal models (e.g., rodents, poultry) and measure plasma half-life, tissue distribution, and excretion profiles .
  • In Silico Modeling : Use software like GastroPlus® to predict absorption differences across species based on logP and solubility data .
  • Metabolite Profiling : Identify species-specific metabolites via LC-MS/MS to clarify metabolic pathways .

Basic: How should researchers validate quantitative methods for this compound in biological matrices?

Methodological Answer:

  • Calibration Curves : Prepare spiked samples (e.g., plasma, tissue homogenates) with this compound concentrations spanning 50–150% of expected ranges. Use linear regression to assess accuracy (R2^2 > 0.99) .
  • Recovery Studies : Compare extracted vs. non-extracted samples to evaluate matrix effects .
  • Inter-Day Precision : Analyze replicates across three days and calculate %RSD (<15% for FDA compliance) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to track reaction progress and intermediates .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, temperature) and identify critical variables .
  • Stability-Indicating Assays : Conduct forced degradation studies (e.g., heat, pH extremes) to ensure analytical methods detect impurities .

Key Contradictions and Considerations:

  • Stereochemical Complexity : highlights the need for rigorous chiral analysis, as this compound’s enantiomers may exhibit divergent biological activities .
  • Safety Data Gaps : While DL-Methionine is classified as non-hazardous , this compound’s safety profile remains understudied. Researchers should conduct in-house risk assessments.
  • Storage Stability : Unlike DL-Methionine (stable at room temperature ), this compound requires refrigeration, indicating structural vulnerability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.